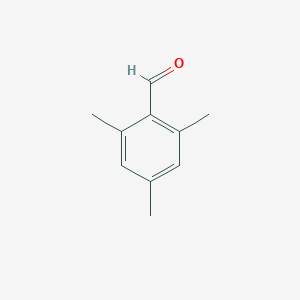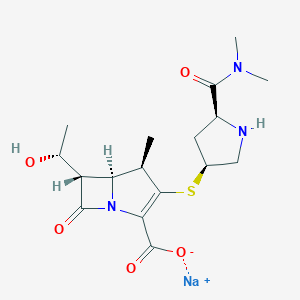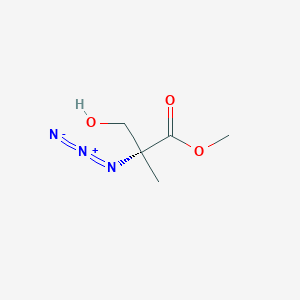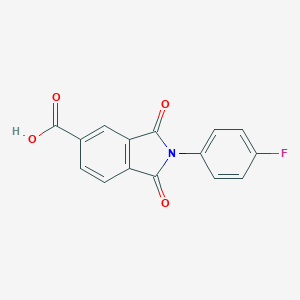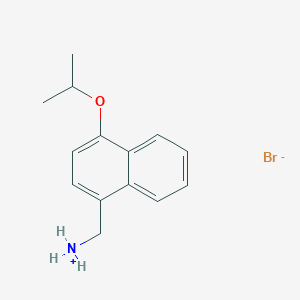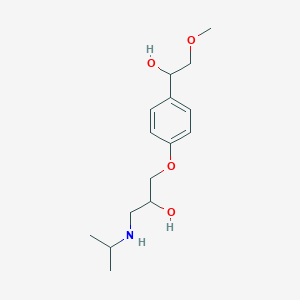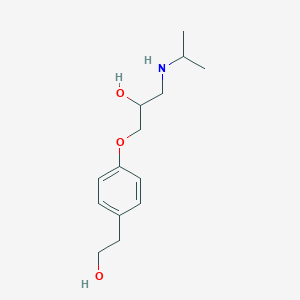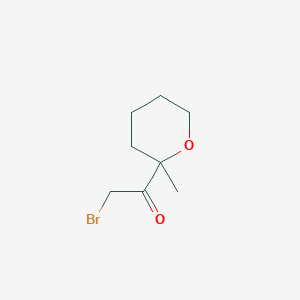
2-Bromo-1-(2-methyloxan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-methyloxan-2-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of alpha-bromo ketones and has been shown to have a variety of interesting properties that make it useful for a wide range of applications. In
Scientific Research Applications
2-Bromo-1-(2-methyloxan-2-yl)ethanone has a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the preparation of a variety of organic compounds. It can also be used as a starting material for the synthesis of other alpha-bromo ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction can lead to the formation of a variety of different products, depending on the reaction conditions and the nature of the nucleophile.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of 2-Bromo-1-(2-methyloxan-2-yl)ethanone. However, it is known that the compound can be toxic if ingested or inhaled, and it should be handled with care in a laboratory setting.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Bromo-1-(2-methyloxan-2-yl)ethanone in lab experiments is its high reactivity. This makes it a useful reagent for a wide range of organic synthesis reactions. However, the compound is also highly toxic, and care must be taken when handling it in a laboratory setting. It is also relatively expensive, which can be a limitation for some research projects.
Future Directions
There are many potential future directions for research on 2-Bromo-1-(2-methyloxan-2-yl)ethanone. One area of interest is in the development of new synthetic methods for the compound, which could improve the yield and efficiency of its synthesis. Another area of interest is in the development of new applications for the compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, there is potential for further research into the biochemical and physiological effects of the compound, which could provide valuable insights into its potential toxicity and safety.
Synthesis Methods
The synthesis of 2-Bromo-1-(2-methyloxan-2-yl)ethanone is a relatively straightforward process that involves the reaction of 2-methyloxan-2-ol with bromine and acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reagent concentrations.
properties
CAS RN |
102124-62-9 |
|---|---|
Product Name |
2-Bromo-1-(2-methyloxan-2-yl)ethanone |
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
2-bromo-1-(2-methyloxan-2-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c1-8(7(10)6-9)4-2-3-5-11-8/h2-6H2,1H3 |
InChI Key |
LFTZYFAAORAAFO-UHFFFAOYSA-N |
SMILES |
CC1(CCCCO1)C(=O)CBr |
Canonical SMILES |
CC1(CCCCO1)C(=O)CBr |
synonyms |
Ethanone, 2-bromo-1-(tetrahydro-2-methyl-2H-pyran-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



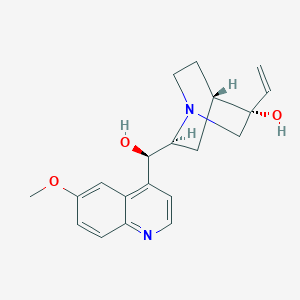
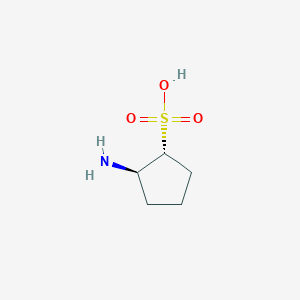
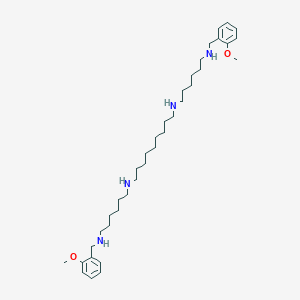
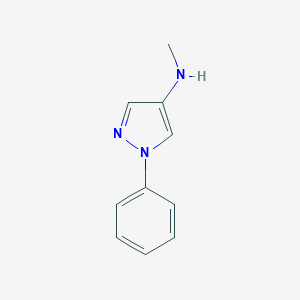
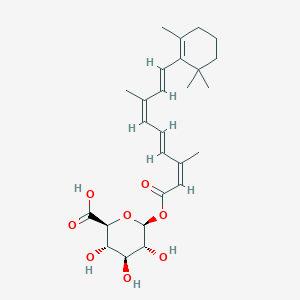
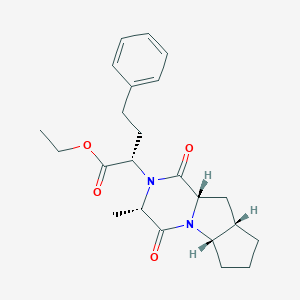
![4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzene-1-sulfonyl chloride](/img/structure/B22132.png)
